N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide
Description
N-(2,4-Diethoxypyrimidin-5-yl)methanesulfonamide is a pyrimidine derivative featuring a methanesulfonamide group at the 5-position of the pyrimidine ring and ethoxy substituents at the 2- and 4-positions. Pyrimidine-based sulfonamides are of significant interest in medicinal and agrochemical research due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-4-15-8-7(12-17(3,13)14)6-10-9(11-8)16-5-2/h6,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAJREJCTXZTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NS(=O)(=O)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide typically involves the reaction of 2,4-diethoxypyrimidine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{2,4-diethoxypyrimidine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ] The base is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound would yield methanesulfonic acid and 2,4-diethoxypyrimidine .
Scientific Research Applications
N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide and related sulfonamide-containing pyrimidine or aryl derivatives:
Key Findings:
Structural Flexibility : The methanesulfonamide group is a common pharmacophore across diverse scaffolds (pyrimidine, benzofuran, phenyl-triazole), demonstrating its versatility in drug design .
Substituent Effects: Ethoxy vs. Thioether/Morpholino: The 2,4-diethoxy groups in the target compound confer higher lipophilicity compared to thioether (Compound 1) or morpholino () substituents, which may enhance membrane permeability but reduce water solubility . Aromatic System: Pyrimidine-based compounds (e.g., ) show anti-inflammatory or enzyme-modulating activity, whereas phenyl-triazole derivatives (e.g., Sulfentrazone metabolites) are herbicidal, highlighting the role of the core aromatic system in target specificity .
Biological Activity: Anti-inflammatory vs. Antiarrhythmic: Benzothienopyrimidine sulfonamides () inhibit COX-2 and IL-8, whereas dronedarone () targets ion channels, underscoring the scaffold-dependent mechanisms of action .
Research Implications
- Therapeutic Potential: The target compound’s ethoxy-rich pyrimidine scaffold warrants investigation in inflammatory or proliferative disorders, leveraging insights from COX-2 inhibitory analogs .
- Agrochemical Applications : Structural parallels with Sulfentrazone metabolites suggest possible herbicidal utility, though substituent optimization would be required .
- Synthetic Accessibility : highlights environmentally friendly synthesis routes for pyrimidine sulfonamides, which could be adapted for scalable production of the target compound .
Q & A
Basic: What are the optimal synthetic routes for N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide?
The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core. Key steps include nucleophilic substitution to introduce ethoxy groups and sulfonamide coupling. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may be employed for aryl modifications, as seen in analogous pyrimidine derivatives . Optimizing reaction conditions (e.g., 80–100°C in DMF with Pd(PPh₃)₄) improves yields. Post-synthesis purification via column chromatography or HPLC ensures >95% purity, as validated in similar sulfonamide syntheses .
Advanced: How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?
Contradictions in NMR or IR data often arise from impurities, tautomerism, or solvent effects. To resolve this:
- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and assign ambiguous peaks .
- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
- Validate crystal structure via X-ray diffraction, as demonstrated in related pyrimidine sulfonamides .
- Ensure solvent consistency (e.g., DMSO-d₆ vs. CDCl₃) during analysis, as polarity affects shift values .
Basic: What analytical techniques are essential for characterizing this compound?
- Purity: HPLC with UV detection (λ = 254 nm) and C18 columns .
- Structural Confirmation:
- Thermal Stability: DSC/TGA to determine melting points and decomposition thresholds .
Advanced: How can researchers design enzyme inhibition assays for this compound?
- Target Selection: Prioritize kinases or proteases, as sulfonamides often inhibit these enzymes .
- Assay Methods:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD values) .
- Fluorescence Polarization: Monitor competitive displacement of fluorescent probes .
- IC₅₀ Determination: Use dose-response curves in enzymatic assays (e.g., ADP-Glo™ for kinases) .
- Controls: Include known inhibitors (e.g., staurosporine) and validate with negative controls (DMSO-only) .
Basic: What solvents and storage conditions are recommended for this compound?
- Solubility: DMSO or DMF for dissolution due to the sulfonamide’s hydrophobicity .
- Storage: –20°C in airtight, light-protected vials to prevent hydrolysis of ethoxy groups .
- Stability: Monitor via periodic HPLC to detect degradation products (e.g., free pyrimidine) .
Advanced: How can metabolite interference be addressed in bioactivity studies?
- Metabolite Identification: Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS .
- Activity Comparison: Test metabolites (e.g., de-ethylated derivatives) alongside the parent compound to isolate contributions .
- Structural Modifications: Introduce deuterium at labile sites (e.g., ethoxy groups) to slow metabolism .
Basic: What are the key considerations for scaling up synthesis?
- Catalyst Efficiency: Use immobilized Pd catalysts to reduce metal leaching and enable recycling .
- Solvent Choice: Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) for large-scale reactions .
- Safety: Control exotherms during sulfonamide coupling using jacketed reactors .
Advanced: How can molecular docking predict binding modes of this compound?
- Protein Preparation: Retrieve target structures (e.g., COX-2 or EGFR) from PDB and optimize protonation states .
- Docking Software: Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling .
- Validation: Compare docking poses with co-crystallized ligands and mutagenesis data .
Basic: What are the common synthetic impurities, and how are they removed?
Advanced: How do electronic effects of substituents influence sulfonamide reactivity?
- Electron-Withdrawing Groups (EWGs): Ethoxy groups (–OCH₂CH₃) increase pyrimidine ring electron density, enhancing sulfonamide nucleophilicity .
- Impact on Reactivity: EWGs on the aryl ring stabilize intermediates in SNAr reactions, as shown in fluorophenyl analogs .
- Computational Analysis: HOMO-LUMO gaps (DFT calculations) predict sites for electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
